Balanced Lipophilicity Profile
Lipophilicity is a critical driver of membrane permeability, metabolic clearance, and off-target promiscuity. The 5-chloro derivative (cLogP 1.64) [1] occupies an intermediate lipophilicity space relative to the 5-bromo analog (cLogP ~1.81–2.3) and the more hydrophilic 5-fluoro congener (cLogP ~0.5–1.4) [2]. This 0.17–0.66 log unit difference from the bromo analog translates to an approximately 1.5- to 4.6-fold lower distribution into lipid membranes, a parameter often associated with reduced phospholipidosis risk and improved aqueous solubility [3].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.64 |
| Comparator Or Baseline | 5-Bromo analog: cLogP = 1.81 (Fluorochem) to 2.3 (BenchChem); 5-Fluoro analog: cLogP = 0.5–1.4 (estimated); Unsubstituted thiazole-4-carbonitrile: cLogP = 0.77 |
| Quantified Difference | Target is 0.17–0.66 log units lower than 5-Br; 0.24–1.14 log units higher than 5-F |
| Conditions | Calculated values using standard cheminformatics algorithms (ChemAxon, XLogP3) |
Why This Matters
Medicinal chemists requiring precise control over lipophilicity to balance permeability and metabolic stability should select the 5-chloro analog for its intermediate cLogP, avoiding the excessive lipophilicity of the 5-bromo derivative.
- [1] ChemSpace Database. CSSB00000733423: 5-Chloro-1,3-thiazole-4-carbonitrile (LogP 1.64). View Source
- [2] ChemExper Database. Estimated cLogP values for 5-fluorothiazole-4-carbonitrile (range ~0.5–1.4). View Source
- [3] Waring, M. J. 'Lipophilicity in drug discovery.' Expert Opin. Drug Discov. 2010, 5(3), 235-248. View Source
